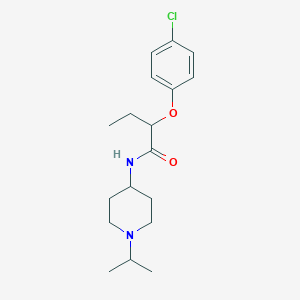![molecular formula C15H23NO3 B5148977 [1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamines. DMMDA-2 has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学研究应用
DMMDA-2 has been studied for its potential applications in scientific research. It has been found to exhibit psychedelic effects similar to other phenethylamines, such as mescaline and 2C-B. DMMDA-2 has been used in studies to investigate its effects on serotonin receptors, which are involved in regulating mood, appetite, and sleep. DMMDA-2 has also been used in studies to investigate its effects on dopamine receptors, which are involved in regulating reward and motivation.
作用机制
DMMDA-2 has been found to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in regulating serotonin levels in the brain. DMMDA-2 has also been found to act as an agonist at the dopamine D2 receptor, which is involved in regulating dopamine levels in the brain. The exact mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
DMMDA-2 has been found to produce psychedelic effects similar to other phenethylamines, such as visual and auditory hallucinations, altered perception of time, and changes in mood and thought patterns. DMMDA-2 has also been found to increase heart rate, blood pressure, and body temperature. The effects of DMMDA-2 on the body are similar to those of other psychedelics, and they can last for several hours.
实验室实验的优点和局限性
DMMDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to exhibit psychedelic effects similar to other phenethylamines. DMMDA-2 has also been found to have a relatively low toxicity profile. However, there are also limitations to the use of DMMDA-2 in lab experiments. Its effects on the body are similar to those of other psychedelics, and they can last for several hours. This can make it difficult to conduct experiments that require precise measurements or observations.
未来方向
There are several future directions for research on DMMDA-2. One area of research could focus on its potential therapeutic applications. DMMDA-2 has been found to exhibit psychedelic effects similar to other phenethylamines, and it may have potential for use in treating conditions such as depression, anxiety, and addiction. Another area of research could focus on its effects on different neurotransmitter systems in the brain. DMMDA-2 has been found to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an agonist at the dopamine D2 receptor. Further research could investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems.
合成方法
DMMDA-2 can be synthesized using various methods, including the reduction of 1-(2,4-dimethoxybenzyl)-3-piperidone with sodium borohydride. Another method involves the reduction of 1-(2,4-dimethoxybenzyl)-3-piperidinone with lithium aluminum hydride. DMMDA-2 can also be synthesized using the reductive amination of 2,4-dimethoxybenzylamine with 3-piperidinone.
属性
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-14-6-5-13(15(8-14)19-2)10-16-7-3-4-12(9-16)11-17/h5-6,8,12,17H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUCIYRLPENPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)

![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)